molecular formula C21H21Cl2N3 B2563126 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine

Cat. No.: B2563126
M. Wt: 386.3 g/mol
InChI Key: YATPAHDOUJPRNV-UHFFFAOYSA-N
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Description

The compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine features a piperidine core substituted at the 1-position with a (4-chlorophenyl)methyl group and at the 4-position with a pyrazole ring bearing a 4-chlorophenyl substituent (). Its structure combines aromatic chlorophenyl groups with nitrogen-containing heterocycles, a design often leveraged in medicinal chemistry for enhanced bioactivity and binding affinity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3/c22-18-5-1-15(2-6-18)14-26-11-9-17(10-12-26)21-13-20(24-25-21)16-3-7-19(23)8-4-16/h1-8,13,17H,9-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPAHDOUJPRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including analgesic, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H21Cl2NC_{21}H_{21}Cl_2N, with a molecular weight of approximately 374.31 g/mol. The structure features a piperidine ring substituted with both pyrazole and chlorophenyl groups, which are known to enhance biological activity due to their ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H21Cl2NC_{21}H_{21}Cl_2N
Molecular Weight374.31 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Analgesic Activity

Research indicates that derivatives of piperidine, including the target compound, exhibit significant analgesic properties. In studies involving male Wistar rats, compounds similar to This compound were tested using the tail flick method, demonstrating notable analgesic effects at doses around 50 mg/kg when compared to standard drugs like pethidine .

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against various bacterial strains. One study highlighted that piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , indicating that structural modifications in piperidine analogs can enhance their antimicrobial efficacy . While specific data on the target compound's antibacterial activity is limited, its structural similarities suggest potential effectiveness.

Enzyme Inhibition

Additionally, compounds bearing the piperidine nucleus have been associated with enzyme inhibition activities. For instance, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and urease effectively . The mechanism of action likely involves interactions at the active sites of these enzymes, which can be influenced by the presence of substituents on the piperidine ring.

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study, a series of piperidine derivatives were synthesized and evaluated for analgesic activity. The results showed significant pain relief compared to control groups, affirming the hypothesis that modifications in the chemical structure could lead to enhanced pharmacological effects .

Case Study 2: Antibacterial Screening

Another investigation focused on synthesizing various piperidine derivatives and assessing their antibacterial properties. The findings revealed that specific substitutions led to increased activity against common pathogens, suggesting that similar modifications in This compound could yield promising results .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Research indicates that derivatives of pyrazole and piperidine exhibit significant pharmacological activities:

  • Anticancer Activity : Compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity in inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
    Compound NameCell Line TestedIC50 (µM)Mechanism of Action
    Pyrazolo[3,4-d]pyrimidine Derivative AA549 (Lung Cancer)5.0ROS generation
    Target CompoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The presence of the chlorophenyl group suggests potential antimicrobial properties. Studies have shown that compounds with similar functional groups exhibit significant inhibition of bacterial growth in vitro:

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Target CompoundTBDTBD

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly concerning the modulation of neurotransmitter systems. The piperidine structure is known for its role in various neurological agents, potentially influencing dopamine and serotonin pathways .

Case Study 1: Anticancer Properties

In a recent study, derivatives of the target compound were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that structural optimization could lead to more effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several chlorophenyl derivatives, including the target compound, against various bacterial strains. The findings revealed that the target compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Piperidine Frameworks

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity (if reported) Reference
Target Compound : 4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine C₂₁H₁₉Cl₂N₃ - Piperidine with 4-pyrazole (4-ClC₆H₄) and 1-benzyl (4-ClC₆H₄) Not explicitly reported
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one C₂₁H₁₇ClFN₃O₂ - Piperidine-4-one with pyrazole (4-ClC₆H₄, 4-FC₆H₄) and carbonyl linker Antimicrobial activity (broad-spectrum)
2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol C₂₀H₂₀ClN₅O₂ - Piperidine with pyrazole (4-ClC₆H₄, pyrimidinyl) and hydroxyethyl ketone Not reported
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride C₂₃H₂₆ClN₃O·HCl - Piperidine with isoxazole (4-ClC₆H₄, methyl) and phenethyl substituent Not reported
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate C₂₅H₂₆ClFN₄O₃ - Piperazine with pyrazole (4-ClC₆H₄, 4-FC₆H₄) and tert-butoxycarbonyl group Not reported

Key Structural Differences and Implications

Substituent Effects on Pyrazole: The target compound and 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one () both feature dual aryl groups (chlorophenyl and fluorophenyl) on the pyrazole. Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding interactions compared to the target compound’s dual chlorophenyl groups .

Heterocyclic Core Modifications: Piperidine vs. Piperidine-4-one () adds a ketone group, which could influence conformational flexibility and redox properties.

Functional Group Additions :

  • The hydroxyethyl ketone in ’s compound introduces a polar moiety, likely enhancing water solubility compared to the hydrophobic benzyl group in the target compound.
  • The isoxazole ring in ’s compound replaces pyrazole, altering electron distribution and steric effects.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound can be synthesized via multi-step condensation reactions involving halogenated aryl precursors and heterocyclic intermediates. For example, pyrazole and piperidine moieties are typically formed through cyclization reactions under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). A reported method achieved a 76% yield by recrystallizing the product from a methanol-chloroform (1:1) mixture . To optimize yields:

  • Use stoichiometric control of reagents (e.g., 1.2 equivalents of 4-chlorophenylboronic acid for Suzuki coupling).
  • Employ catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions.
  • Monitor reaction progress via TLC or HPLC to minimize side-product formation.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, analogous compounds with pyrazole-piperidine scaffolds were analyzed using SHELXL for refinement, revealing bond lengths (e.g., C–Cl: 1.73–1.76 Å) and dihedral angles between aromatic rings (e.g., 18.73°–60.88° between pyrazole and chlorophenyl groups) . Key steps:

  • Grow crystals via slow evaporation in methanol/chloroform.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX software .
  • Validate intramolecular interactions (e.g., C–H⋯N hydrogen bonds forming S(6) motifs) .

Advanced Research Questions

Q. How do substituents on the pyrazole and piperidine rings influence bioactivity?

Structure-activity relationship (SAR) studies show that halogen substituents (e.g., Cl, F) enhance antimicrobial and receptor-binding properties due to their electronegativity and lipophilicity. For example:

  • 4-Chlorophenyl groups increase steric bulk, improving CB1 cannabinoid receptor antagonism (Ki < 10 nM) .
  • Fluorine substitution on the piperidine ring enhances metabolic stability by reducing CYP450 oxidation .
  • Replacements with trifluoromethyl groups (e.g., in COX-2 inhibitors) improve selectivity by 100-fold compared to unsubstituted analogs .

Q. What crystallographic methods resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from polymorphism or solvent effects. To address this:

  • Perform temperature-dependent SC-XRD (e.g., at 100 K vs. 298 K) to assess thermal motion .
  • Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯F vs. C–H⋯O contacts) .
  • Compare packing motifs: Layered ac-plane arrangements stabilized by R₂¹(7) hydrogen bonds are common in chlorophenyl derivatives .

Q. Which computational tools predict the compound’s electronic properties and binding modes?

  • Electrostatic potential maps : Generated via Multiwfn to identify nucleophilic/electrophilic regions (e.g., negative potential near the pyrazole N2 atom) .
  • Docking studies : Use AutoDock Vina with CB1 receptor models (PDB: 5TGZ) to simulate binding. Protonated piperidine nitrogens show stronger van der Waals interactions with Leu387 and Tyr275 .
  • QM/MM simulations : Optimize ligand conformations at the M06-2X/6-31G(d) level to match crystallographic data .

Methodological Guidance

Q. How to design analogs for improved pharmacokinetic profiles?

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the piperidine ring to enhance aqueous solubility.
  • Replace metabolically labile sites (e.g., methyl groups) with deuterium or fluorine .
  • Use logP calculations (e.g., via MarvinSketch) to maintain values between 3–5 for optimal blood-brain barrier penetration .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Conduct Ames tests for mutagenicity and hERG channel inhibition assays.
  • Monitor hepatic enzyme levels (ALT/AST) in rodent models; analogs with 4-fluorophenyl substitutions showed reduced hepatotoxicity in preclinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.